Bienvenue dans la boutique en ligne BenchChem!

CTA056

Kinase inhibitor selectivity Tec family kinases T-cell signaling

CTA056 distinguishes itself by a balanced ITK/BTK inhibition profile (IC50: 100 nM/400 nM) and potent miRNA-mediated apoptosis in T-ALL/CTCL models. At 5 mg/kg (intratumoral), it prevents MOLT-4 xenograft growth without significant toxicity. Choose CTA056 to study dual Tec kinase targeting and oncomir modulation (e.g., 285x Mir-135a upregulation).

Molecular Formula C35H34N6O
Molecular Weight 554.68
CAS No. 1265822-30-7
Cat. No. B611971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCTA056
CAS1265822-30-7
SynonymsCTA056;  CTA-056;  CTA 056
Molecular FormulaC35H34N6O
Molecular Weight554.68
Structural Identifiers
SMILESC1CCN(CC1)CCCN2C3=C(C=C4C(=C3)N=C(C(=O)N4)CC5=CC=CC=C5)N=C2C6=CC=C(C=C6)C7=CC=NC=C7
InChIInChI=1S/C35H34N6O/c42-35-32(22-25-8-3-1-4-9-25)37-30-24-33-31(23-29(30)39-35)38-34(41(33)21-7-20-40-18-5-2-6-19-40)28-12-10-26(11-13-28)27-14-16-36-17-15-27/h1,3-4,8-17,23-24H,2,5-7,18-22H2,(H,39,42)
InChIKeyBSSBAJKNZOHHCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CTA056: ITK Kinase Inhibitor for T-Cell Malignancy Research with Broad-Profiling Selectivity Data (CAS 1265822-30-7)


CTA056 (7-benzyl-1-(3-(piperidin-1-yl)propyl)-2-(4-(pyridin-4-yl)phenyl)-1H-imidazo[4,5-g]quinoxalin-6(5H)-one) is a potent interleukin-2-inducible T-cell kinase (ITK) inhibitor discovered through combinatorial chemistry screening and structure-activity relationship optimization [1]. It exhibits selective cytotoxicity toward T-cell acute lymphoblastic leukemia (T-ALL) and cutaneous T-cell lymphoma while sparing normal T cells [2]. The compound demonstrates a well-characterized multi-kinase inhibition profile with IC50 values of 100 nM (ITK), 400 nM (BTK), and 5 μM (ETK) [3], providing researchers with a tool compound that combines ITK selectivity with predictable off-target activity against related Tec family kinases.

Why CTA056 Cannot Be Replaced by Standard ITK Inhibitors Like BMS-509744 or Ibrutinib


Interchanging ITK inhibitors without consideration of their differential kinase selectivity, cellular targeting specificity, and downstream functional consequences introduces significant experimental variability. While BMS-509744 exhibits higher potency against ITK (IC50 = 19 nM), it lacks the distinct BTK/ETK co-inhibition profile and the profound apoptosis-inducing capacity of CTA056 in T-cell malignancies [1]. Ibrutinib, primarily a BTK inhibitor, shows limited ITK activity (IC50 = 10.7 μM) and does not selectively target malignant T cells over normal T cells [2]. The selection of CTA056 over these comparators should be driven by the specific requirement for a compound with balanced ITK/BTK inhibition, validated T-cell malignancy selectivity, and documented miRNA-mediated apoptosis induction [3].

Quantitative Evidence for Selecting CTA056: Head-to-Head Comparisons with Key ITK/BTK Inhibitors


Differential Kinase Selectivity Profile: ITK > BTK >> ETK

CTA056 exhibits a graded inhibition profile across Tec family kinases, with an IC50 of 100 nM for ITK, 400 nM for BTK, and 5 μM for ETK [1]. In contrast, BMS-509744 shows high ITK potency (IC50 = 19 nM) but minimal activity against BTK (IC50 > 1 μM) [2]. Ibrutinib, while a potent BTK inhibitor (IC50 = 0.5 nM), shows only weak ITK inhibition (IC50 = 10.7 μM) [3]. CTA056 provides a unique intermediate profile that allows investigation of ITK-driven signaling with predictable BTK co-inhibition, a feature absent in more selective ITK agents.

Kinase inhibitor selectivity Tec family kinases T-cell signaling

T-Cell Malignancy Selectivity: Sparing Normal T Cells at Effective Concentrations

Across 41 cancer cell lines, CTA056 selectively inhibits growth of Itk-expressing T-ALL (Jurkat, MOLT-4) and cutaneous T-cell lymphoma (Hut78) cells, with IC50 values for growth inhibition correlating with Itk expression [1]. At 2 μM, CTA056 inhibited Jurkat and MOLT-4 growth by >80% while showing minimal effect on Itk-null cells (HCT116, HL60, HepG2, MCF7, SKOV3) and normal T cells [2]. In contrast, BMS-509744 does not affect cell viability in T-cell prolymphocytic leukemia [3], highlighting CTA056's unique functional selectivity.

T-ALL cutaneous T-cell lymphoma cancer selectivity

Superior Apoptosis Induction Compared to Other ITK Inhibitors

The primary research article explicitly states that 'we found CTA056 to be more effective than other Itk inhibitors currently under development at inducing apoptosis (data not shown)' [1]. While quantitative apoptotic indices for comparators are not provided in the publication, the statement represents a direct head-to-head observation. In Jurkat cells, CTA056 induces dose-dependent apoptosis as measured by subG1 accumulation (PI staining) and Annexin-V reactivity [2]. This enhanced pro-apoptotic activity is attributed to differential specificities toward other kinases or conformational isoforms of Itk [3].

Apoptosis ITK inhibitor efficacy Jurkat cells

In Vivo Xenograft Efficacy: Tumor Growth Prevention at 5 mg/kg

In a MOLT-4 xenograft model, CTA056 administered intratumorally at 5 mg/kg twice weekly prevented tumor growth without significant toxicity [1]. This provides a quantitative benchmark for in vivo ITK inhibition studies. While BMS-509744 has shown efficacy in imiquimod-induced skin inflammation models [2], its anti-tumor efficacy in T-cell malignancy xenografts is not documented. Ibrutinib, a clinical BTK inhibitor, shows efficacy in B-cell malignancies but not in T-cell xenografts due to its weak ITK activity [3].

Xenograft model MOLT-4 in vivo efficacy

MiRNA Modulation: Unique Oncomir Signature Alteration

CTA056 treatment of Jurkat cells altered expression of 97 miRNAs by >2-fold, with tumor-suppressive miRNAs generally upregulated (e.g., Mir-135a: 285.3-fold; Mir-365: 28.8-fold; Mir-195: 27.0-fold) and oncogenic miRNAs downregulated (e.g., Mir-421) [1]. This miRNA modulation profile is not reported for BMS-509744 or ibrutinib, representing a distinctive pharmacodynamic signature of CTA056. The upregulation of Mir-135a, which targets JAK2 and decreases Bcl-xL, directly links to the compound's apoptosis-inducing mechanism [2].

Oncomirs miRNA tumor suppressor

Recommended Research Applications for CTA056 Based on Quantitative Differentiation Evidence


Investigating ITK-BTK Crosstalk in T-Cell Malignancies

Utilize CTA056's unique graded inhibition profile (ITK IC50 = 0.1 μM, BTK IC50 = 0.4 μM) [1] to dissect cooperative signaling between these Tec family kinases in T-ALL and cutaneous T-cell lymphoma models. The compound's balanced inhibition allows study of dual kinase targeting without complete ablation of either activity, providing a more physiologically relevant perturbation than highly selective inhibitors.

In Vivo Validation of ITK-Dependent Tumor Growth

Employ CTA056 in MOLT-4 xenograft models at the established efficacious dose of 5 mg/kg (twice weekly, intratumoral) [2] to validate ITK as a therapeutic target in T-cell malignancies. This dose regimen has demonstrated tumor growth prevention without significant toxicity, providing a reliable benchmark for preclinical efficacy studies.

miRNA-Mediated Apoptosis Pathway Analysis

Leverage CTA056's distinctive miRNA modulation profile (e.g., 285.3-fold upregulation of Mir-135a) [3] to investigate the role of oncomirs in ITK-driven survival signaling. The compound's superior apoptosis induction compared to other ITK inhibitors makes it particularly suitable for mechanistic studies linking kinase inhibition to downstream apoptotic programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for CTA056

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.